molecular formula C11H27NO3Si B3045424 1-Pentanamine, 5-(triethoxysilyl)- CAS No. 1067-48-7

1-Pentanamine, 5-(triethoxysilyl)-

Cat. No.: B3045424
CAS No.: 1067-48-7
M. Wt: 249.42 g/mol
InChI Key: JILBPZJGIGDIGK-UHFFFAOYSA-N
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Description

1-Pentanamine, 5-(triethoxysilyl)- is an organosilane compound with the molecular formula C11H27NO3Si. It is characterized by the presence of both an amine group and a triethoxysilyl group, making it a versatile compound in various chemical applications .

Preparation Methods

Chemical Reactions Analysis

1-Pentanamine, 5-(triethoxysilyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Pentanamine, 5-(triethoxysilyl)- involves the interaction of its amine and triethoxysilyl groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the stability of materials .

Comparison with Similar Compounds

1-Pentanamine, 5-(triethoxysilyl)- can be compared with other similar compounds such as:

1-Pentanamine, 5-(triethoxysilyl)- is unique due to its specific combination of functional groups and chain length, providing a balance of reactivity and flexibility for various applications.

Properties

IUPAC Name

5-triethoxysilylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO3Si/c1-4-13-16(14-5-2,15-6-3)11-9-7-8-10-12/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILBPZJGIGDIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCN)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467869
Record name 1-Pentanamine, 5-(triethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-48-7
Record name 5-(Triethoxysilyl)-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanamine, 5-(triethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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